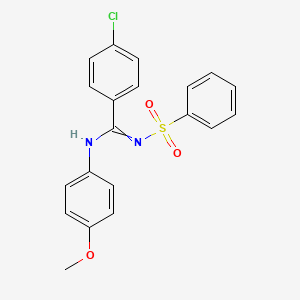

4-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

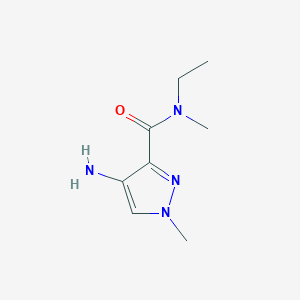

The compound "4-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include sulfonamide groups and a piperidine ring. These types of compounds are often explored for their potential biological activities and can be involved in various chemical reactions due to their functional groups .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multiple steps, starting from basic piperidine structures and introducing various sulfonyl groups. For instance, the synthesis of sulfamate-fused piperidin-4-ones involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, which is promoted by chiral primary amines and o-fluorobenzoic acid . Similarly, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives starts from ethyl piperidine-4-carboxylate and involves multiple steps, including the introduction of phenylsulfonyl and alkyl/aryl sulfonyl groups .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to a nitrogen atom, which is part of the piperidine ring. The piperidine ring is a six-membered ring containing one nitrogen atom, which can be substituted at various positions to create a wide range of derivatives with different properties and biological activities .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including cycloadditions, substitutions, and more. The presence of the sulfonyl group can influence the reactivity of the compound, making it a versatile intermediate for further chemical modifications. For example, the cycloaddition reaction mentioned in the synthesis analysis is a key reaction that can be used to create complex structures with high stereochemical control .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds like "this compound" are influenced by the presence of the sulfonyl and piperidine groups. These properties include solubility, melting point, and stability, which are important for their potential use in pharmaceutical applications. The fluorine atoms present in the structure can also affect the compound's lipophilicity and ability to interact with biological targets .

科学的研究の応用

1. Gastrointestinal Motility Enhancement

Benzamide derivatives, including those with a phenylsulfonyl group similar to the compound , have been studied for their effects on gastrointestinal motility. These compounds, particularly those like 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, have shown potential as prokinetic agents that can enhance gastric emptying and defecation, offering new avenues for treating gastrointestinal disorders (Sonda et al., 2004).

2. Anticancer Agent Development

Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from similar compounds, have shown strong anticancer properties in vitro. These findings indicate potential for further development of related compounds as anticancer drugs (Rehman et al., 2018).

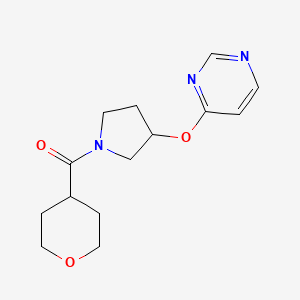

3. Radiotracer Development for CB1 Cannabinoid Receptors

Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been synthesized for use as radiotracers in studying CB1 cannabinoid receptors. This application in positron emission tomography (PET) imaging provides insights into neurological function and disorders (Katoch-Rouse & Horti, 2003).

4. Synthesis of Sulfamate-Fused Piperidin-4-ones

The cycloaddition reaction between cyclic N-sulfonylimines and enones or ynones, leading to sulfamate-fused piperidin-4-ones, shows potential in medicinal chemistry. This synthesis method could be valuable for developing various pharmaceuticals (Liu et al., 2013).

特性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S2/c18-13-3-5-15(6-4-13)25(22,23)16-7-9-20(10-8-16)17(21)19-12-14-2-1-11-24-14/h1-6,11,16H,7-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDHNVGRJYNAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)

![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)

![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)